molecular formula C15H16N2OS B12526845 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 656257-42-0

1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B12526845
CAS No.: 656257-42-0
M. Wt: 272.4 g/mol
InChI Key: YWWFQHGSGOLYMI-UHFFFAOYSA-N
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Description

1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is an organic compound that features a thiazole ring and an indole moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-mercaptothiazole with 2,3-dihydro-1H-indole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiazole-indole intermediate, which is then further reacted with ethanone to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur or nitrogen atoms in the ring.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The indole moiety can also interact with cellular components, affecting signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiazole and indole moieties, which confer distinct chemical and biological properties that are not present in simpler or structurally different compounds.

Properties

CAS No.

656257-42-0

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C15H16N2OS/c1-3-12-9-16-15(19-12)14-8-11-6-4-5-7-13(11)17(14)10(2)18/h4-7,9,14H,3,8H2,1-2H3

InChI Key

YWWFQHGSGOLYMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)C2CC3=CC=CC=C3N2C(=O)C

Origin of Product

United States

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